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Introduction

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein is a crucial ion
channel responsible for the transport of chloride and bicarbonate across the apical membrane
of epithelial cells. Dysfunction of this channel, due to mutations in the CFTR gene, leads to the
multisystemic genetic disease, Cystic Fibrosis (CF). In recent years, the development of CFTR
modulators—small molecules that aim to correct the function of the defective protein—has
revolutionized CF treatment. These modulators are broadly categorized as correctors, which
improve the processing and trafficking of the CFTR protein to the cell surface, and potentiators,
which enhance the channel's opening probability.

Accurate and reliable assessment of CFTR function is paramount in the discovery and
development of new modulator therapies. Cell permeability assays are a cornerstone of this
process, providing quantitative data on the efficacy of candidate compounds in restoring ion
channel activity. This document provides detailed application notes and protocols for key in
vitro and ex vivo assays used to evaluate CFTR permeability and the effects of modulator
drugs.

Data Presentation: Efficacy of CFTR Modulators

The following tables summarize quantitative data from both clinical trials and in vitro studies,
demonstrating the impact of various CFTR modulators on key indicators of CFTR function.
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Table 1: Clinical Efficacy of Approved CFTR Modulator Therapies

Change in Change in
Modulator Sweat Percent
Genotype . . Reference(s)
Therapy Chloride Predicted
(mmoliL) FEV1 (ppFEV1)
Ivacaftor G551D -48.1 +10.6
Lumacaftor/lvaca
F508del/F508del  -24.8 +2.6 to +4.0
ftor
Tezacaftor/lvacaf
F508del/F508del  -29.1 +4.0
tor
Elexacaftor/Teza F508del/Minimal
-45.1 +13.8
caftor/lvacaftor Function
Elexacaftor/Teza
F508del/F508del  -41.8 +10.2
caftor/lvacaftor
Elexacaftor/Teza F508del/Minimal
caftor/lvacaftor Function or -60.9 +10.2
(Ages 6-11) F508del/F508del
Elexacaftor/Teza
At least one (LCI2.5 change
caftor/lvacaftor -57.9
F508del allele of -0.83)

(Ages 2-5)

FEV1: Forced Expiratory Volume in 1 second. LCI: Lung Clearance Index.

Table 2: In Vitro Efficacy of CFTR Modulators in Primary Human Bronchial Epithelial (HBE)

Cells
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Efficacy (%

Measured of Wild- Reference(s
Modulator Genotype Assay
Parameter Type CFTR )

function)
VX-809 F508del/F508  Ussing Short-circuit 160
-~ 0
(Lumacaftor) del Chamber current (Isc)
VX-770 Ussing Short-circuit
G551D ~35-50%
(Ivacaftor) Chamber current (Isc)
] o Doubled
VX-809 + VX-  F508del/F508  Ussing Short-circuit
effect of VX-
770 del Chamber current (Isc)
809 alone
Elexacaftor/T ) Forskolin- Significant
L1077P/W12 Ussing ) )
ezacaftor/lva induced Isc increase over
82X Chamber ,
caftor increase untreated

Experimental Protocols
Ussing Chamber Assay for CFTR-Mediated lon
Transport

The Ussing chamber is the gold standard for measuring electrogenic ion transport across
epithelial tissues and cell monolayers. It allows for the direct measurement of CFTR-dependent
chloride secretion as a short-circuit current (Isc).

Materials:
e Ussing chamber system with voltage-clamp amplifier
o Calibrated Ag/AgCI electrodes with 3M KCI agar bridges

o Krebs-Bicarbonate Ringer (KBR) solution, warmed to 37°C and gassed with 95% 0O2/5%
Cco2

o Primary human bronchial epithelial (HBE) cells or other relevant epithelial cells cultured on
permeable supports (e.g., Transwell®)
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CFTR modulators (correctors, potentiators)

Amiloride (ENaC inhibitor)

Forskolin (CAMP agonist)

CFTRIinh-172 (CFTR inhibitor)
Protocol:

e Cell Culture: Culture primary HBE cells on permeable supports until a confluent and
differentiated monolayer is formed, as indicated by a high transepithelial electrical resistance
(TEER). For corrector studies, pre-incubate the cells with the corrector compound (e.g.,
Elexacaftor/Tezacaftor) for 24-48 hours.

o Chamber Setup: Mount the permeable support with the cell monolayer in the Ussing
chamber, separating the apical and basolateral chambers. Fill both chambers with equal
volumes of pre-warmed and gassed KBR solution.

o Equilibration: Allow the system to equilibrate for 15-20 minutes at 37°C.

o Baseline Measurement: Under voltage-clamp conditions (clamped to 0 mV), record the
baseline short-circuit current (Isc).

o ENaC Inhibition: Add amiloride (100 uM) to the apical chamber to block the epithelial sodium
channel (ENaC) and isolate chloride transport. The Isc will decrease to a new stable
baseline.

o CFTR Activation: Add forskolin (10-20 uM) to the basolateral chamber to raise intracellular
CAMP levels and activate CFTR. An increase in Isc indicates CFTR-mediated chloride
secretion.

» Potentiator Addition: For potentiator studies, add the potentiator compound (e.g., Ivacaftor, 1-
10 pM) to the apical chamber following forskolin stimulation to assess its effect on channel
gating. A further increase in Isc demonstrates potentiation.
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e CFTR Inhibition: To confirm that the measured current is CFTR-specific, add a CFTR
inhibitor (e.g., CFTRinh-172, 10 uM) to the apical chamber. A subsequent decrease in Isc
confirms CFTR-dependent activity.

o Data Analysis: Quantify the change in Isc (Alsc) in response to each compound. Compare
the Alsc of modulator-treated cells to untreated or vehicle-treated controls.

Forskolin-Induced Swelling (FIS) of Intestinal Organoids

This assay provides a robust, medium-throughput method to assess CFTR function in a
physiologically relevant 3D cell culture model. Activation of CFTR with forskolin leads to
chloride and fluid secretion into the organoid lumen, causing them to swell. The degree of
swelling is proportional to CFTR function.

Materials:

Human intestinal organoids derived from patient biopsies

e Basement membrane matrix (e.g., Matrigel®)

e Organoid culture medium

o Krebs-Ringer Bicarbonate (KBR) buffer

e Forskolin

e CFTR modulators

 Live-cell imaging system with environmental control (37°C, 5% CO2)

e Image analysis software (e.g., ImageJ)

Protocol:

o Organoid Culture and Plating: Culture and expand intestinal organoids according to standard
protocols. For the assay, dissociate organoids and seed 30-80 organoids per well in a 96-
well plate with basement membrane matrix.
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» Corrector Pre-incubation: For corrector studies, incubate the plated organoids with the
corrector compound for 18-24 hours prior to the assay.

o Assay Preparation: Gently replace the culture medium with pre-warmed KBR buffer and
allow to equilibrate for 30 minutes at 37°C.

» Baseline Imaging: Acquire brightfield or confocal images of the organoids at time zero (t=0).

o CFTR Activation and Imaging: Add forskolin (5-10 uM) to the wells. For potentiator studies,
add the potentiator simultaneously with forskolin.

o Time-Lapse Microscopy: Acquire images at regular intervals (e.g., every 15-20 minutes) for
1-2 hours to monitor organoid swelling.

» Data Analysis: Using image analysis software, measure the cross-sectional area of the
organoids at each time point. Calculate the increase in organoid area relative to the baseline
(t=0) for each condition. Compare the swelling of modulator-treated organoids to untreated
controls.

Immunofluorescence Staining for CFTR Localization

This method visualizes the subcellular localization of the CFTR protein, allowing for the
assessment of corrector-mediated trafficking to the plasma membrane.

Materials:

» Epithelial cells expressing mutant CFTR (e.g., CFBE410-) grown on coverslips or permeable
supports

e CFTR modulators (correctors)

» Paraformaldehyde (PFA) for fixation

e Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
» Blocking buffer (e.g., 5% goat serum in PBS)

e Primary antibody against CFTR
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Fluorescently labeled secondary antibody
Nuclear counterstain (e.g., DAPI)
Mounting medium

Fluorescence or confocal microscope

Protocol:

Cell Treatment: Treat cells with the corrector compound or vehicle control for 24-48 hours.

Fixation: Wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room
temperature.

Permeabilization: Wash with PBS and permeabilize the cell membranes with
permeabilization buffer for 10 minutes.

Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1
hour.

Primary Antibody Incubation: Incubate the cells with the primary anti-CFTR antibody diluted
in blocking buffer overnight at 4°C.

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled
secondary antibody for 1-2 hours at room temperature, protected from light.

Counterstaining and Mounting: Wash with PBS, counterstain the nuclei with DAPI, and
mount the coverslips on microscope slides with mounting medium.

Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Assess
the localization of the CFTR signal. In uncorrected cells with trafficking mutations (e.qg.,
F508del), CFTR is retained in the endoplasmic reticulum (perinuclear staining). Effective
correctors will result in increased CFTR signal at the plasma membrane.

Mandatory Visualizations

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Intracellular

Endoplasmic
Reticulum
5. Activation
CAMP | L Protein Kinase A
(PKA)

Degradation

(misfolded CFTR)
ATP |
Degradation '
@D— :

7. Binding & Hydrolysis

Golgi
Dpparatus 4. ATP to JAMP
___( NBDs ] »(  R-Domain
a l (Phosphorylated)

6. Phosphorylation

Sating
3. Activation
Endosome L
2. Activation ‘;ma Membrang Conformational
Change
Adenylate
Cyclase
Insertion

Extracellular

8. ClI- Efflux
y
Endocytosis CFTR Channel

Recycling

Click to download full resolution via product page

Caption: CFTR Signaling and Trafficking Pathway.
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Caption: CFTR Modulator Drug Discovery Workflow.

¢ To cite this document: BenchChem. [Application Notes and Protocols for Assessing CFTR
Cell Permeability]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b15619667#cell-permeability-assay-for-cfmti]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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